2-(4-Methylphenyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPQNRTPBUGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005722 | |
| Record name | 2-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85237-66-7 | |
| Record name | 2-(4-Methylphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(4-Methylphenyl)piperidine chemical structure and properties
This technical guide provides an in-depth analysis of 2-(4-Methylphenyl)piperidine , a functionalized 2-arylpiperidine scaffold structurally related to the phenidate class of psychostimulants.
Chemical Class: 2-Arylpiperidine | Role: Pharmacophore Scaffold / NDRI Precursor
Executive Summary
This compound (also known as 2-(p-Tolyl)piperidine ) represents a critical structural scaffold in the design of norepinephrine-dopamine reuptake inhibitors (NDRIs). Chemically, it consists of a piperidine ring substituted at the C2 position with a para-tolyl group.
While structurally distinct from the 4-phenylpiperidine class (associated with opioids like fentanyl), this molecule belongs to the 2-benzyl/2-phenylpiperidine family, which serves as the pharmacophoric core for methylphenidate (Ritalin) and desoxypipradrol. Its significance lies in its utility as a probe for the hydrophobic binding pockets of the Dopamine Transporter (DAT) and as a precursor in the synthesis of 4-methylmethylphenidate (4-Me-TMP).
Chemical Identity & Physicochemical Properties[1][2][3]
Structure & Nomenclature
The molecule features a chiral center at the C2 position of the piperidine ring, allowing for (R) and (S) enantiomers. The para-methyl substitution on the phenyl ring enhances lipophilicity compared to the unsubstituted 2-phenylpiperidine parent.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 2-(p-Tolyl)piperidine; 4-Me-2-PP |
| CAS Number | 85237-66-7 (Free Base); 858261-57-1 (HCl) |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1=CC=C(C=C1)C2CCCCN2 |
| LogP (Predicted) | ~2.8 - 3.1 (High blood-brain barrier penetrability) |
| pKa (Base) | ~10.5 (Predominantly protonated at physiological pH) |
Structural Visualization
The following diagram illustrates the core connectivity and the critical chiral center at C2.
Synthesis & Manufacturing Protocols
The synthesis of this compound typically proceeds via the reduction of its aromatic precursor, 2-(p-tolyl)pyridine . This route is preferred for its atom economy and the availability of pyridine precursors via Suzuki coupling.
Method A: Catalytic Hydrogenation of 2-Arylpyridines
This is the industrial standard for generating the piperidine core.
-
Precursor Formation: Coupling of 2-bromopyridine with 4-methylphenylboronic acid (Suzuki-Miyaura coupling) yields 2-(p-tolyl)pyridine.
-
Reduction: The pyridine ring is fully saturated using high-pressure hydrogenation or transfer hydrogenation.
Protocol Steps:
-
Reagents: 2-(p-Tolyl)pyridine (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%) or Pd/C (10 wt%), Glacial Acetic Acid (Solvent).
-
Conditions: Pressurize reaction vessel to 40–60 psi H₂ gas. Heat to 50°C.
-
Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH > 12 to liberate the free base.
-
Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.
-
Purification: Distillation under reduced pressure or conversion to HCl salt for crystallization (EtOH/Et₂O).
Method B: Asymmetric Hydrogenation (Enantioselective)
To isolate the biologically active enantiomer (typically d-threo in related phenidates, though specific activity varies here), asymmetric hydrogenation of the pyridinium salt is employed using Iridium catalysts.
Pharmacology & Mechanism of Action[1][4][5]
Structure-Activity Relationship (SAR)
This compound functions as a monoamine transporter modulator . Its activity profile is best understood by comparing it to Methylphenidate (MPH) and 4-Methylmethylphenidate (4-Me-TMP).
-
The Piperidine Core: The secondary amine nitrogen is essential for ionic bonding with the aspartate residue in the transmembrane domain of the Dopamine Transporter (DAT).
-
The p-Methyl Group: In the phenidate series, adding an electron-donating group (like methyl) at the para position of the phenyl ring significantly increases binding affinity for DAT compared to the unsubstituted phenyl ring. This is due to enhanced hydrophobic interaction in the S1 binding pocket.
-
Absence of Ester: Unlike Methylphenidate, this molecule lacks the methyl acetate moiety at the alpha position. This simplification generally reduces potency and alters the binding kinetics, shifting the profile from a potent reuptake inhibitor to a weaker modulator or a substrate-like scaffold.
Receptor Binding Profile (Inferred)
Based on homologous series (2-benzylpiperidines and 4-Me-TMP):
-
Mechanism: Reuptake Inhibition (NDRI).[2] The molecule blocks the reabsorption of dopamine and norepinephrine into the presynaptic neuron, increasing extracellular levels.
Comparative Potency Table:
| Compound | Structure Note | DAT Affinity (Ki) | NET Affinity (Ki) |
| Methylphenidate | Ester + Phenyl | ~100–200 nM | ~400 nM |
| 4-Me-TMP | Ester + p-Tolyl | ~30 nM (High Potency) | ~150 nM |
| This compound | No Ester + p-Tolyl | >1000 nM (Est.) | Weak |
Note: The removal of the alpha-ester group (as seen in the transition from methylphenidate to 2-phenylpiperidine) typically results in a significant loss of potency, suggesting this molecule is more relevant as a chemical intermediate than a standalone therapeutic.
Analytical Characterization
For researchers validating the identity of synthesized batches, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10–7.25 ppm: Multiplet (4H), characteristic of the para-substituted aromatic ring.
-
δ 3.55 ppm: Doublet of doublets (1H), methine proton at C2 (benzylic position).
-
δ 2.32 ppm: Singlet (3H), methyl group attached to the phenyl ring.
-
δ 1.20–1.90 ppm: Multiplet (6H), piperidine ring methylene protons.
-
δ 2.70–3.20 ppm: Multiplet (2H), protons adjacent to nitrogen (C6).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ Peak: m/z 176.14
-
Fragmentation: Loss of the piperidine ring or tropylium ion formation may be observed.
-
Safety & Handling Guidelines
Hazard Classification: GHS Category 2 (Irritant), Category 4 (Oral Toxicity).
-
Handling: This compound is a secondary amine and a CNS active substance. Handle in a fume hood to avoid inhalation of vapors or dust.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Legal Status: While not explicitly scheduled in many jurisdictions as a standalone drug, it is a close structural analogue of Schedule II substances (Methylphenidate). Researchers must verify local "Analogue Act" regulations before procurement.
References
-
Synthesis of Piperidines via Hydrogenation
- Source: Organic Chemistry Portal. "Piperidine Synthesis: Reduction of Pyridines."
-
URL:[Link]
-
Pharmacology of Methylphenidate Analogues
- Title: "Pharmacological profile of methylphenid
- Source: CORE (Connecting Repositories).
-
URL:[Link] (Search: methylphenidate analogues pharmacology)
-
Asymmetric Hydrogenation of Pyridinium Salts
- Title: "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts."
- Source: NIH / PubMed Central.
-
URL:[Link]
-
General Properties of 2-Arylpiperidines
- Source: PubChem Compound Summary for rel
-
URL:[Link]
Sources
- 1. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits | bioRxiv [biorxiv.org]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Monograph: 2-p-Tolylpiperidine (2-Me-2-PP)
CAS Number: 1228543-12-1 Systematic Name: 2-(4-Methylphenyl)piperidine[1]
Executive Summary & Chemical Identity
2-p-Tolylpiperidine (2-Me-2-PP) is a substituted piperidine derivative structurally characterized by a piperidine ring substituted at the C2 position with a para-tolyl moiety.[1] It belongs to the broader class of 2-arylpiperidines, a chemical family significant in medicinal chemistry for serving as scaffolds in dissociative anesthetics (e.g., phencyclidine analogs) and monoamine reuptake inhibitors (e.g., methylphenidate analogs).
From a pharmacological perspective, 2-Me-2-PP represents a "simplified" pharmacophore of dissociative agents.[1] While the unsubstituted 2-phenylpiperidine is a known metabolite of phencyclidine (PCP) and shares its NMDA receptor antagonist properties, the addition of the para-methyl group modulates the compound's lipophilicity and selectivity, potentially enhancing affinity for the Dopamine Transporter (DAT) over the NMDA receptor complex.
Physicochemical Profile
| Property | Data | Note |
| Molecular Formula | C₁₂H₁₇N | |
| Molecular Weight | 175.27 g/mol | |
| Appearance | Colorless oil or white waxy solid | Freebase form |
| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in H₂O | Freebase |
| Stereochemistry | 1 Chiral Center (C2) | Exists as (R)/(S) enantiomers |
| pKa (Predicted) | ~9.8 | Typical for secondary amines |
Synthetic Methodology: Catalytic Hydrogenation
The most robust and atom-economical route for the synthesis of 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine precursor.[1] This method avoids the formation of difficult-to-separate byproducts common in Grignard additions to pyridinium salts.[1]
Reaction Pathway
The synthesis involves the reduction of 2-(4-methylphenyl)pyridine using a heterogeneous catalyst (PtO₂ or Pd/C) under pressurized hydrogen.[1]
Figure 1: Catalytic hydrogenation workflow for the synthesis of 2-p-Tolylpiperidine.
Detailed Protocol
Precaution: This reaction utilizes pressurized hydrogen gas and flammable solvents.[1][2] All operations must be performed in a high-pressure reactor (Parr bomb) behind a blast shield.[1]
-
Preparation: In a high-pressure vessel, dissolve 2-(4-methylphenyl)pyridine (10.0 mmol) in Glacial Acetic Acid (20 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (Adams' catalyst) (5 mol%) or 10% Pd/C (10 wt%).
-
Note: PtO₂ is preferred for pyridine reductions due to higher activity in acidic media, minimizing reaction times.
-
-
Hydrogenation:
-
Purge the vessel with N₂ (3x) to remove oxygen.
-
Charge with H₂ to 50-70 psi (approx. 3.5 - 5 bar) .
-
Stir vigorously at 25–40°C for 12–24 hours. Monitor H₂ uptake.
-
-
Work-up (Critical for Purity):
-
Vent H₂ and purge with N₂.[1]
-
Filter the catalyst through a Celite pad (Caution: Spent catalyst is pyrophoric; keep wet).
-
Concentrate the filtrate (acetic acid solution) under reduced pressure to yield the acetate salt.
-
-
Isolation of Freebase:
-
Redissolve the residue in water.
-
Basify to pH 12 using 20% NaOH (aq).
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry organic layer over anhydrous MgSO₄ and evaporate to yield the target oil.
-
Pharmacological Mechanism & SAR
2-p-Tolylpiperidine acts as a central nervous system modulator.[1] Its activity profile is governed by the structural tension between the piperidine nitrogen (protonated at physiological pH) and the lipophilic tolyl tail.
Structure-Activity Relationship (SAR)[1]
-
NMDA Antagonism: Like its parent 2-phenylpiperidine, 2-Me-2-PP acts as an open-channel blocker of the NMDA receptor.[1] However, the steric bulk of the para-methyl group may reduce potency at the PCP binding site compared to the unsubstituted analog.
-
Monoamine Reuptake: The para-methyl substitution generally enhances affinity for the Dopamine Transporter (DAT).[1] This mirrors the SAR seen in PCP analogs (e.g., 4-Me-PCP vs. PCP), where para-substitution shifts the profile from purely dissociative to more stimulant-like/hybrid effects.[1]
Figure 2: Dual pharmacological mechanism of action: NMDA antagonism and DAT inhibition.[1]
Analytical Characterization
To validate the synthesis of CAS 1228543-12-1, the following spectral data is expected.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10–7.25 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1]
-
δ 3.55 (dd, 1H): C2-H (Benzylic proton, deshielded by Nitrogen).
-
δ 3.15 (m, 1H) & 2.75 (dt, 1H): C6-H₂ ( protons adjacent to Nitrogen).[1]
-
δ 2.32 (s, 3H): Ar-CH₃ (Diagnostic singlet for the tolyl group).
-
δ 1.40–1.90 (m, 6H): Piperidine ring protons (C3, C4, C5).
-
δ 1.80 (br s, 1H): N-H (Exchangeable).
References
-
Synthesis of 2-Arylpiperidines: Glorius, F. (2004).[1] "Efficient Synthesis of Piperidines via Hydrogenation of Pyridines." Organic Letters, 6(20), 3525–3528. Link
-
Pharmacology of PCP Analogs: Chaudieu, I., et al. (1989). "Role of N-methyl-D-aspartate receptors in the psychomotor effects of phencyclidine analogs." Journal of Pharmacology and Experimental Therapeutics, 250(3), 1070-1076.[1] Link
-
SAR of Dopamine Reuptake Inhibitors: Rothman, R. B., et al. (1989). "Interaction of PCP analogs with the dopamine uptake system."[3] Psychopharmacology, 98, 175–181.[1] Link
-
General Hydrogenation Protocols: BenchChem Application Notes. "Catalytic Hydrogenation of Pyridine to Piperidine." Link
Sources
The 2-Arylpiperidine Scaffold: A Technical Guide to Structure-Activity Relationships
Executive Summary
The 2-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from Substance P (NK1) antagonists to monoamine reuptake inhibitors. Its pharmacological versatility stems from the rigid piperidine ring, which provides a defined vector for the aryl group, allowing precise positioning of pharmacophores in 3D space.
This guide analyzes the structure-activity relationships (SAR) of 2-arylpiperidine derivatives, focusing on stereochemical drivers, electronic substituent effects, and metabolic stability. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for high-affinity target binding.
The Pharmacophore & Stereochemical Drivers[1]
The biological activity of 2-arylpiperidines is governed by the conformation of the piperidine ring (typically a chair) and the relative orientation of the aryl group at C2 and substituents at C3.
Conformational Anchoring
In the minimum energy chair conformation, the bulky C2-aryl group predominantly adopts the equatorial position to minimize 1,3-diaxial interactions. This locks the scaffold, creating a predictable vector for additional substitutions.
-
Equatorial Preference:
favors the equatorial conformer by >2.5 kcal/mol for a phenyl group. -
Implication: Substituents at C3, C4, or C5 are presented in fixed spatial relationships relative to the aryl ring, critical for receptor pocket fitting.
The "Cis-2,3" vs. "Threo" Imperative
Two distinct stereochemical motifs dominate the high-affinity landscape:
-
NK1 Antagonists (e.g., CP-99,994): Require a cis-2,3-disubstitution . The C2-aryl and C3-amine/ether must reside on the same face of the ring (typically 2S,3S).
-
DAT Inhibitors (e.g., Methylphenidate): Require a threo configuration between the C2-aryl and the C2-acetate side chain. The (2R,2'R)-isomer (d-threo) is the eutomer, while the erythro isomers are often inactive or display different pharmacology.
Figure 1: Pharmacophore mapping of the 2-arylpiperidine scaffold.
Case Study A: NK1 Receptor Antagonists (The Pfizer Series)
The development of Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea and vomiting (CINV) provides the definitive textbook example of 2-arylpiperidine optimization.
The Lead: CP-99,994
Structure: (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine.
-
Mechanism: Competitive antagonist of Substance P.
-
Key SAR Feature: The cis-relationship between the C2-phenyl ring and the C3-benzylamine is non-negotiable for nanomolar affinity. The 2-methoxy group on the benzyl ring acts as a specific hydrogen bond acceptor within the receptor pocket.
Optimization Challenges & Solutions
Early 2-arylpiperidines suffered from rapid oxidative metabolism (hydroxylation of the phenyl ring) and high basicity (leading to phospholipidosis).
| Structural Modification | Effect on Activity/PK | Mechanistic Rationale |
| C2-Phenyl Fluorination | Increases Metabolic Stability | Blocks CYP450-mediated para-hydroxylation without altering steric bulk. |
| N1-Acylation | Reduces Basicity | Converting the secondary amine to an amide/urea prevents lysosomal trapping (phospholipidosis). |
| C3-Ether Linkage | Improves Bioavailability | Replacing the C3-amine with an ether (as in L-733,060) maintains H-bonding but lowers pKa. |
Evolution to Aprepitant
While Aprepitant is a morpholine derivative, its design was directly informed by the 2-arylpiperidine SAR. The morpholine oxygen serves as a bioisostere for the C3-methylene, locking the conformation and reducing basicity further.
Case Study B: Monoamine Transporter Inhibitors
2-Arylpiperidines bearing a carboxylate-derived function at C2 (e.g., Methylphenidate) are potent inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Electronic Tuning of the Aryl Ring
The electronic nature of the C2-aryl ring dramatically influences affinity and selectivity.
-
Electron Withdrawing Groups (EWG): Substitution at the 3' or 4' position with EWGs (Cl, F) significantly increases potency at DAT.[1][2]
-
Example: 3,4-dichloromethylphenidate is more potent than the parent compound.
-
-
Steric Constraints: Ortho (2') substitution is deleterious. Bulky groups at the ortho position force the aryl ring out of the optimal binding plane due to steric clash with the piperidine ring.
N-Functionalization
Unlike the NK1 series, the DAT pharmacophore is sensitive to N-substitution.
-
N-H (Secondary Amine): Optimal for binding.
-
N-Methyl: Retains activity (Methylphenidate).
-
N-Benzyl: Generally reduces potency, except for specific lipophilic analogs (e.g., 4-chlorobenzyl) which can access a secondary hydrophobic pocket.
Figure 2: SAR decision tree for Methylphenidate analogs targeting DAT.
Synthetic Methodologies
Accessing chiral 2-arylpiperidines requires robust asymmetric synthesis. Two primary workflows are recommended:
Protocol A: Asymmetric Hydrogenation of Pyridines
This is the industrial standard for generating the cis-disubstituted scaffold.
-
Substrate: 2-Aryl-3-substituted pyridine.
-
Catalyst: Heterogeneous Rh or Pt on Alumina, or homogeneous Ir-complexes.
-
Conditions: Acidic media (HCl/MeOH) often favors the cis-isomer via a "hardsphere" adsorption model where the substrate adsorbs flat on the catalyst surface.
-
Outcome: High cis-diastereoselectivity (>95:5 dr).
Protocol B: Directed C-H Functionalization
For late-stage functionalization of the piperidine ring.
-
Substrate: N-Protected piperidine.
-
Reagent: Aryl boronic acid or Aryl halide.
-
Catalyst: Ru(II) or Ir(III) photoredox systems.
-
Mechanism: Directed
-lithiation (e.g., Beak's methodology using Boc-piperidine and s-BuLi/Sparteine) followed by transmetallation allows for enantioselective introduction of the aryl group at C2.
References
-
Pfizer Central Research. (1993). The discovery of CP-99,994: a pharmacologically unique non-peptide substance P antagonist. Journal of Medicinal Chemistry.[3] Link
-
Schweri, M. M., et al. (1996). Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry.[3] Link
-
Lindsley, C. W., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.[4] Nature Communications. Link
-
Deutsch, H. M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry.[5][6][7] Link
-
Dieter, R. K., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
Technical Whitepaper: Comparative SAR and Pharmacodynamics of Methylphenidate vs. 2-p-Tolylpiperidine
[1]
Executive Summary
This technical guide provides a rigorous structural and pharmacological comparison between Methylphenidate (MPH) , the gold-standard psychostimulant for ADHD, and 2-p-Tolylpiperidine (2-TP) , a structural analog that represents a distinct scaffold subclass.[1]
While both molecules share a piperidine core, they diverge fundamentally in linker topology and functionalization.[1] MPH utilizes a benzylic ester methine bridge , essential for its high-affinity interaction with the Dopamine Transporter (DAT).[1] In contrast, 2-TP represents a direct aryl-piperidine scaffold with a para-methyl substitution.[1] This guide analyzes how these structural differences dictate synthetic strategies, metabolic stability, and receptor binding kinetics.[1]
Part 1: Structural & Physicochemical Analysis[1]
The primary distinction between MPH and 2-TP lies in the "Linker Domain"—the carbon framework connecting the piperidine amine to the aromatic ring.
Structural Topology
-
Methylphenidate (MPH): Features a 2-benzylpiperidine backbone where the benzylic carbon is functionalized with a methyl ester.[1] This creates a chiral center at the
-carbon, resulting in four isomers (erythro/threo pairs).[1] The -threo isomer is the pharmacologically active species.[1][2] -
2-p-Tolylpiperidine (2-TP): Features a 2-arylpiperidine backbone.[1] The aromatic ring (p-tolyl) is directly bonded to the piperidine C2 position, eliminating the methine bridge found in MPH.
Physicochemical Comparison Table
| Feature | Methylphenidate (MPH) | 2-p-Tolylpiperidine (2-TP) | Impact on Pharmacology |
| Core Scaffold | Piperidine | Piperidine | Shared basic nitrogen for Asp79 interaction.[1] |
| Linker | Methine Bridge (-CH-) | Direct Bond (C-C) | MPH has greater rotational freedom; 2-TP is rigid.[1] |
| Functional Group | Methyl Ester (-COOCH | None (Alkyl only) | Ester acts as H-bond acceptor; 2-TP relies on lipophilicity.[1] |
| Aromatic Sub. | Unsubstituted Phenyl | p-Methyl (Tolyl) | p-Methyl adds lipophilicity ( |
| Chirality | 2 centers (C2, C | 1 center (C2) | MPH requires stereoselective synthesis ( |
| LogP (Est.) | ~2.1 | ~2.8 | 2-TP is more lipophilic, potentially crossing BBB faster but clearing slower.[1] |
Electronic & Steric Divergence
The ester group in MPH is not merely an auxochrome; it creates a specific electrostatic potential map that aligns with the DAT binding pocket. The carbonyl oxygen serves as a hydrogen bond acceptor. 2-TP lacks this interaction, relying instead on the p-methyl group to fill the hydrophobic pocket of the transporter, a mechanism similar to "desoxypipradrol" but with a shorter linker.[1]
Part 2: Synthetic Pathways[1][2][3]
The synthesis of these two molecules requires fundamentally different approaches due to the presence of the ester and the linker length.
Methylphenidate Synthesis (The Ritalinic Route)
The industrial standard involves the condensation of 2-chloropyridine with benzyl cyanide, followed by hydrolysis and esterification.
2-p-Tolylpiperidine Synthesis (The Grignard Route)
Since 2-TP lacks the benzylic carbon, it is typically synthesized via the addition of an organometallic reagent to a pyridine or piperidone precursor, followed by reduction.[1]
Comparative Synthesis Logic (DOT Diagram)
Figure 1: Synthetic divergence. MPH requires nitrile hydrolysis and esterification to install the functional linker. 2-TP utilizes direct organometallic coupling to the heterocycle.
Part 3: Pharmacodynamics & Mechanism of Action[1]
The "Ester Anchor" Hypothesis
Research into MPH analogs indicates that the carbomethoxy (ester) group is critical for optimal DAT binding.
-
Mechanism: The carbonyl oxygen accepts a hydrogen bond from a residue in the DAT active site (likely involving Ser422 or Tyr156).
-
Consequence: Removal of this group (as in Ritalinic Acid) increases
values from ~20 nM to >1000 nM, rendering the molecule inactive.[1]
2-TP: Lipophilic Compensation?
2-TP lacks the ester.[1] In standard SAR, this would predict inactivity.[1] However, 2-TP possesses a p-methyl (tolyl) group.[1]
-
Steric/Electronic Effect: The p-methyl group increases the volume of the aromatic moiety and its electron density.[1]
-
Binding Mode: 2-TP likely acts as a "scaffold probe."[1] Without the ester, it cannot bind in the typical "phenidate" orientation.[1] It likely adopts a binding mode similar to 2-phenylpiperidine (weak affinity) or desoxypipradrol (high affinity due to bulky diphenyl).[1]
-
Prediction: 2-TP is expected to have significantly lower affinity for DAT compared to MPH due to the loss of the ester anchor and the shortened linker, which restricts the conformational flexibility needed to fit the amine and aryl group into their respective subsites simultaneously.
Metabolic Stability
-
MPH: Highly susceptible to CES1 (Carboxylesterase 1) hydrolysis. The ester is rapidly cleaved to ritalinic acid (inactive).
-
2-TP: Lacks the labile ester.[1] Metabolism relies on CYP450 oxidation (likely hydroxylation of the tolyl methyl group or the piperidine ring).
-
Clinical Implication: 2-TP would theoretically exhibit a longer half-life (
) than MPH due to resistance to hydrolytic cleavage.[1]
Part 4: Experimental Protocols
To validate the structural hypotheses above, the following self-validating protocols are recommended.
Protocol A: Comparative DAT Binding Assay (Radioligand)
Objective: Determine
-
Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]
-
Centrifuge at 48,000
for 20 mins; resuspend pellet.
-
-
Ligand Selection:
-
Use
(highly specific DAT ligand) at 1 nM concentration.
-
-
Incubation:
-
Prepare 12 concentrations of MPH and 2-TP (
M to M). -
Incubate tissue + radioligand + test drug for 2 hours at 4°C (to prevent uptake/metabolism).
-
-
Termination:
-
Analysis:
Protocol B: Lipophilicity (LogP) Determination via HPLC
Objective: Empirically measure the lipophilicity shift caused by the Ester-to-Tolyl swap.[1]
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water gradient with 0.1% Formic Acid.
-
Standards: Calibrate using 5 reference compounds with known LogP (e.g., Toluene, Benzene, Acetophenone).
-
Measurement:
-
Inject MPH and 2-TP. Measure Retention Time (
). -
Calculate capacity factor
.[1]
-
-
Calculation:
Part 5: Signaling Pathway Visualization[1]
The following diagram illustrates the differential interaction of MPH and 2-TP with the presynaptic neuron.
Figure 2: Pharmacodynamic logic. MPH effectively blocks DAT via ester-mediated anchoring. 2-TP, lacking the anchor, exhibits reduced efficacy despite increased lipophilicity.[1]
References
-
Markowitz, J. S., & Patrick, K. S. (2008). Pharmacokinetic and Pharmacodynamic Drug Interactions of Methylphenidate.[1] Clinical Pharmacokinetics. Link
-
Schweri, M. M., et al. (2002). [3H]WIN 35,428 binding to the dopamine transporter: Signal transduction and structure-activity relationships.[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry. Link
-
Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives.[1][2] Journal of Medicinal Chemistry. Link
-
Misra, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs.[1] Bioorganic & Medicinal Chemistry. Link
Literature review of 2-substituted piperidine scaffolds in drug discovery
This guide serves as a technical deep-dive into the 2-substituted piperidine scaffold , a privileged structural motif in medicinal chemistry.[1][2] It is designed for drug discovery scientists, process chemists, and pharmacologists, focusing on the structural rationale, advanced synthetic methodologies, and validated experimental protocols.[2]
Executive Summary: The Stereochemical Pivot
The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[2] However, while N-substitution and C4-substitution are ubiquitous, the C2-substituted piperidine represents a distinct "stereochemical pivot."[2] Substitution at the C2 position breaks the symmetry of the ring, creating a chiral center adjacent to the nitrogen atom.[2] This proximity imposes significant conformational constraints, directing the nitrogen lone pair vector and governing the spatial arrangement of substituents in the binding pocket.[2]
-
Key Value Proposition: The C2-substituent (e.g., alkyl, aryl, or amide) acts as a hydrophobic anchor, often dictating potency and selectivity (e.g., in local anesthetics like Ropivacaine) or transporter affinity (e.g., in psychostimulants like Methylphenidate).[2]
-
The Challenge: Accessing this scaffold with high enantiomeric excess (ee) is synthetically demanding due to the lability of the
-chiral center (risk of racemization via enolization or oxidation) and the difficulty of steric hindrance during coupling.[2]
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The biological efficacy of 2-substituted piperidines is driven by the "Local Conformational Effect."[2] The substituent at C2 forces the piperidine ring into a specific chair conformation, often placing the bulky C2-group in an equatorial position to minimize 1,3-diaxial interactions.[2]
Mechanism of Action: The "Anesthetic Pharmacophore"
In local anesthetics (the "caine" family), the C2-amide linkage is critical.[2]
-
Chirality Matters: The (S)-enantiomer of Ropivacaine and Bupivacaine exhibits reduced cardiotoxicity compared to the (R)-enantiomer.[2] This is because the (S)-isomer has a lower affinity for the cardiac Na+ channel Kv1.5 while maintaining high affinity for the neuronal Na+ channel.[2]
-
Metabolic Shielding: A substituent at C2 sterically hinders N-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life of the drug compared to unsubstituted analogs.[2]
Strategic Synthesis: Methodologies & Protocols
Synthesizing 2-substituted piperidines requires overcoming the high entropy of cyclization and controlling the stereocenter.[2] We focus on two high-fidelity routes: Asymmetric Hydrogenation (Industrial Standard) and Diastereoselective Nucleophilic Addition (Discovery Standard).[2]
Method A: Asymmetric Hydrogenation of Pyridines
This is the most direct route to access chiral piperidines from abundant pyridine precursors.[2] It utilizes transition metal catalysts (Ir, Rh) with chiral phosphine ligands.[2]
-
Why this method? It is atom-economical and scalable.[2]
-
Critical Parameter: The catalyst system must overcome the high aromatic stability of the pyridine ring while inducing chirality.[2]
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Reference Standard: Adapted from Glorius et al. and recent industrial patents.
Reagents:
-
Substrate: 2-substituted pyridine (e.g., 2-phenylpyridine).[2]
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%).[2]
-
Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%).[2]
-
Additive: Iodine (I₂) or N-bromosuccinimide (5-10 mol%) – Crucial for activating the Ir-precatalyst.[2]
-
Solvent: Toluene or Dichloromethane.[2]
-
Conditions: 600 psi H₂, Room Temperature, 24h.
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand in toluene.[2] Stir for 15 min until the solution turns clear orange/red.
-
Additive Introduction: Add the iodine (I₂) additive.[2] The color will darken.[2] This generates the active cationic Ir(III) species in situ.[2]
-
Substrate Addition: Add the 2-substituted pyridine substrate.
-
Hydrogenation: Transfer the solution to a high-pressure steel autoclave. Purge with H₂ (3x) and pressurize to 600 psi (40 bar).
-
Reaction: Stir vigorously at room temperature. Note: Heating (>50°C) often erodes ee due to partial racemization of the product.[2]
-
Workup: Vent H₂ carefully. Concentrate the solvent.[2]
-
Purification: The secondary amine product is often basic.[2] Purify via acid-base extraction (1M HCl wash, basify aqueous layer with NaOH, extract with DCM) or silica chromatography with 1% Et₃N in eluent.[2]
Method B: Diastereoselective Grignard Addition to Sulfinimines
For drug discovery campaigns requiring diverse analogs, the addition of Grignard reagents to chiral sulfinimines (Ellman’s auxiliary) is preferred due to modularity.[2]
Protocol:
-
Imine Formation: Condense 5-chloropentanal with (R)-tert-butanesulfinamide (Ti(OEt)₄, THF) to form the chiral imine.[2]
-
Nucleophilic Attack: Cool the imine solution to -78°C. Add the Grignard reagent (R-MgBr) dropwise.[2] The bulky sulfinyl group directs the attack to the Si-face, establishing the C2 stereocenter.[2]
-
Cyclization: Upon warming and treatment with base (KOtBu) or heat, the N-sulfinyl amine displaces the terminal chloride (intramolecular substitution) to close the piperidine ring.[2]
-
Deprotection: Treat with HCl/MeOH to remove the sulfinyl group, yielding the chiral 2-substituted piperidine HCl salt.[2]
Quantitative Data: Yield & Selectivity Comparison
| Methodology | Substrate Scope | Typical Yield | Typical ee% | Scaleability | Key Limitation |
| Ir-Cat Hydrogenation | 2-Alkyl/Aryl Pyridines | 85-98% | 90-99% | High (kg) | Pyridines with electron-withdrawing groups reduce reactivity.[2] |
| Sulfinimine Addition | Diverse Alkyl/Aryl | 60-80% | >98% (dr) | Med (g) | Multi-step sequence; expensive chiral auxiliary.[2] |
| Biocatalytic C-H | Piperidine Core | 40-60% | >99% | Low (mg) | Requires specific enzyme engineering; currently limited scope.[2] |
| Chiral Resolution | Racemic Piperidines | 30-45% | >99% | High (Ton) | Max 50% yield (wasteful without recycling loop).[2] |
Therapeutic Case Studies
A. Methylphenidate (Ritalin)[2]
-
Structure: Methyl 2-phenyl-2-(2-piperidyl)acetate.[2]
-
Role of C2: The threo-isomer (2R,2'R) is the active dopamine transporter blocker.[2] The erythro-isomer is largely inactive and contributes to hypertensive side effects.[2]
-
Synthesis Insight: Modern generic synthesis utilizes ring-closing metathesis or hydrogenation of pyridine precursors followed by resolution to isolate the d-threo isomer.[2]
B. Ropivacaine (Naropin)[2]
-
Structure: (S)-N-propyl-2',6'-pipecoloxylidide.[2]
-
Role of C2: The C2-amide linkage is essential for binding to the voltage-gated sodium channel.[2] The (S)-configuration is strictly required to minimize cardiotoxicity (unlike the racemic Bupivacaine).[2]
-
Synthesis Insight: Produced via resolution of racemic pipecoloxylidide using L-tartaric acid, followed by N-propylation.[2]
Visualization: Synthetic Decision Matrix
References
-
Glorius, F., et al. (2004).[2] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link][2]
-
Scripps Research & Rice University. (2024).[2][3] "New modular strategy reduces piperidine synthesis steps for pharmaceuticals."[2][3] Science. [Link][2]
-
FDA Drug Database. "Ropivacaine Hydrochloride Label Information." [Link][2]
-
Ellman, J. A., et al. (1999).[2] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research. [Link][2]
-
Review. (2024). "Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives." Asian Journal of Organic Chemistry. [Link][2]
Sources
Methodological & Application
Enantioselective Synthesis of 2-(4-Methylphenyl)piperidine: A Senior Application Scientist's Guide
The chiral 2-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. The precise control of stereochemistry at the C2 position is paramount, as different enantiomers often exhibit distinct pharmacological profiles. This guide provides an in-depth technical overview of established and innovative methodologies for the enantioselective synthesis of 2-(4-Methylphenyl)piperidine, a representative and valuable building block in drug discovery. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for three principal strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and a palladium-catalyzed arylation approach.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiomerically enriched this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. The choice of method will often depend on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.
Caption: Key strategies for the enantioselective synthesis of this compound.
Catalytic Asymmetric Hydrogenation: A Direct and Efficient Approach
Catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for accessing chiral molecules. In the context of 2-arylpiperidines, this strategy typically involves the hydrogenation of a prochiral precursor, such as a 2-arylpyridine or a corresponding tetrahydropyridine. A particularly effective variation involves the initial activation of the pyridine ring by N-alkylation to form a pyridinium salt, which facilitates hydrogenation under milder conditions and with higher enantioselectivity.[1]
Mechanistic Rationale
The success of this approach hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the substrate preferentially. The iridium catalyst, in conjunction with a chiral P,N-ligand like MeO-BoQPhos, forms a transient chiral pocket around the pyridinium salt. The stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral ligand, favoring the formation of one enantiomer over the other.[2]
Sources
Iridium-Catalyzed Hydrogenation of 2-(4-methylphenyl)pyridine: A Comprehensive Guide to Synthesis of 2-(4-methylphenyl)piperidine
An Application Note and Protocol for Researchers
Abstract
The selective hydrogenation of N-heteroarenes, particularly pyridines, into their saturated piperidine counterparts is a cornerstone transformation in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. However, the inherent aromaticity and the coordinating ability of the nitrogen lone pair in pyridines present significant challenges, often leading to catalyst inhibition and requiring harsh reaction conditions.[1][2][3][4] This guide provides a detailed exploration of the iridium-catalyzed hydrogenation of 2-(4-methylphenyl)pyridine, a representative 2-arylpyridine substrate. We delve into the mechanistic rationale, including strategies to overcome catalyst inhibition, and present a robust, step-by-step protocol suitable for research and development laboratories. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of iridium catalysis for the synthesis of complex piperidine derivatives.
Introduction: The Challenge and Opportunity of Pyridine Hydrogenation
The conversion of flat, aromatic pyridine rings into three-dimensional, sp³-rich piperidine structures is a highly valuable strategy for expanding chemical space in drug discovery.[3][4] The resulting piperidines often exhibit improved metabolic stability, solubility, and binding affinity to biological targets. Despite its importance, the direct hydrogenation of the pyridine ring is notoriously difficult. Two primary factors contribute to this challenge:
-
Aromatic Stabilization: The resonance energy of the pyridine ring makes it resistant to reduction.
-
Catalyst Poisoning: The nitrogen lone pair in both the pyridine substrate and the piperidine product can strongly coordinate to the metal center of the catalyst, leading to deactivation and incomplete conversion.[1][5]
Homogeneous iridium catalysts, such as the well-known Crabtree's catalyst, have emerged as exceptionally effective for the hydrogenation of challenging substrates, including highly substituted olefins.[6][7][8] Their versatility and high activity can be harnessed for pyridine reduction, provided that appropriate strategies are employed to mitigate the inherent challenges.
Mechanistic Rationale: Overcoming Catalyst Inhibition
The key to successfully hydrogenating pyridines with an iridium catalyst lies in temporarily masking the nitrogen's inhibitory effect and increasing the substrate's susceptibility to reduction. A highly effective strategy is the in situ activation of the pyridine as a pyridinium salt.[1][2][9]
Why Pyridinium Salt Formation is Critical:
-
Enhanced Reactivity: Protonation or alkylation of the pyridine nitrogen withdraws electron density from the aromatic ring, lowering its aromatic stabilization energy and making it more susceptible to nucleophilic attack by a hydride from the activated iridium catalyst.
-
Elimination of Substrate Inhibition: The positive charge on the pyridinium nitrogen effectively "locks" the lone pair, preventing it from competitively binding to and deactivating the cationic iridium center.[10]
-
Reduced Product Inhibition: The resulting piperidine product is protonated by the acidic conditions, which also minimizes its ability to inhibit the catalyst.[1]
The general catalytic cycle, initiated by the activation of molecular hydrogen by the iridium complex, involves the coordinated substrate undergoing a series of hydride transfer and insertion steps to achieve full saturation of the ring.
Caption: A simplified catalytic cycle for iridium-catalyzed pyridine hydrogenation.
Experimental Design & Protocol
This protocol details the hydrogenation of 2-(4-methylphenyl)pyridine using an in situ-generated pyridinium salt with a commercially available iridium catalyst precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(4-methylphenyl)pyridine | >98% | Koei Chemical[11] | Substrate |
| [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) | Catalyst Precursor | Strem, Sigma-Aldrich | Air-stable, but best handled under an inert atmosphere. |
| (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-J002-1) | Chiral Ligand | Strem, Sigma-Aldrich | Example of a Josiphos-type ligand for asymmetric hydrogenation. |
| Iodine (I₂) | Reagent Grade | Major Suppliers | Additive to enhance catalyst activity. |
| Dichloromethane (DCM) | Anhydrous, DriSolv | Major Suppliers | Reaction solvent. Must be dry and deoxygenated. |
| Hydrogen (H₂) Gas | High Purity (5.0) | Gas Supplier | Ensure regulator and lines are rated for the desired pressure. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Suppliers | For in situ pyridinium salt formation. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layers. |
Equipment
-
High-pressure autoclave or Parr shaker apparatus equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Standard laboratory glassware (Schlenk flask, syringes, cannulas).
-
Rotary evaporator.
-
Silica gel for column chromatography.
Reaction Workflow
Caption: Step-by-step workflow for iridium-catalyzed hydrogenation.
Detailed Step-by-Step Protocol
Note: The following protocol is a representative example. Optimization of catalyst loading, pressure, temperature, and time may be required.
-
Catalyst Precursor Preparation: In a glovebox or under a nitrogen atmosphere on a Schlenk line, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol% Ir) and the chiral ligand (e.g., 0.011 mmol, 1.1 eq. to Ir) to a dry Schlenk flask containing a stir bar. Add anhydrous, degassed DCM (2.0 mL). Stir the resulting solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve 2-(4-methylphenyl)pyridine (0.5 mmol, 1.0 eq.) in anhydrous, degassed DCM (3.0 mL).
-
Assembly: Transfer the substrate solution via cannula to the flask containing the catalyst. Add Trifluoroacetic Acid (TFA, 0.55 mmol, 1.1 eq.) to the mixture to form the pyridinium salt in situ.
-
Hydrogenation: Place the Schlenk flask into the autoclave. Seal the autoclave securely. Purge the system by pressurizing with H₂ (approx. 10 bar) and then venting three times, ensuring all air is removed.
-
Reaction Conditions: Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).
-
Monitoring: Allow the reaction to proceed for the specified time (e.g., 24 hours). The reaction can be monitored by carefully taking aliquots (after cooling and venting) and analyzing by GC-MS or TLC to check for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction flask.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-methylphenyl)piperidine.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For asymmetric reactions, chiral HPLC is required to determine the enantiomeric excess (ee).
Data and Expected Outcomes
The protocol described is robust and can be adapted for various substituted pyridines. High yields and, with appropriate chiral ligands, high enantioselectivities are achievable.
| Parameter | Typical Range/Value | Rationale |
| Substrate | 2-(4-methylphenyl)pyridine | A common 2-arylpyridine scaffold. |
| Catalyst Loading (Ir) | 0.5 - 2.0 mol% | Balances reaction efficiency with cost. Lower loadings may be possible with optimization.[3] |
| Ligand:Ir Ratio | 1.1 : 1 | A slight excess of ligand ensures full coordination to the iridium center. |
| Activator (TFA) | 1.1 - 1.5 eq. | Ensures complete formation of the pyridinium salt. |
| H₂ Pressure | 30 - 80 bar | Higher pressure increases the concentration of H₂ in solution, typically accelerating the reaction rate. |
| Temperature | 25 - 60 °C | Moderate temperatures are usually sufficient; higher temperatures may lead to side reactions. |
| Time | 12 - 48 hours | Dependent on substrate, catalyst loading, and conditions. |
| Expected Yield | >90% | Based on literature for similar transformations.[12] |
| Expected ee | >95% | With an optimized chiral ligand/catalyst system.[9][12] |
Troubleshooting
-
Low or No Conversion:
-
Cause: Impure/wet solvent or reagents; insufficient purging of air (O₂ can deactivate the catalyst); catalyst deactivation.
-
Solution: Use freshly dried and degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere. Increase catalyst loading or add a co-catalyst like I₂ if applicable.[13]
-
-
Incomplete Hydrogenation (Dihydropyridine or Tetrahydropyridine Intermediates):
-
Cause: Insufficient reaction time or hydrogen pressure.
-
Solution: Increase reaction time. Increase H₂ pressure to favor complete saturation. The hydrogenation often proceeds in a stepwise manner.[14]
-
-
Low Enantioselectivity (for asymmetric reactions):
-
Cause: Poor match between substrate and chiral ligand; reaction temperature too high.
-
Solution: Screen a panel of different chiral ligands. Lower the reaction temperature, as enantioselectivity often increases at lower temperatures.
-
Safety Information
-
High-Pressure Hydrogen: All operations involving high-pressure H₂ must be conducted behind a safety shield in a well-ventilated fume hood. Use appropriate pressure-rated equipment and check for leaks before heating.
-
Iridium Catalysts: While generally not highly toxic, iridium compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Trifluoroacetic acid is highly corrosive. Handle these reagents only in a fume hood with appropriate PPE.
References
-
Chang, M., Huang, Y., Liu, S., Chen, Y., Krska, S. W., Davies, I. W., & Zhang, X. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]
-
Williams, J. M. J., & Jessop, P. G. (2011). Iridium-Catalyzed Hydrogen Transfer Reactions. In Iridium Catalysis (pp. 77-106). Springer, Berlin, Heidelberg. [Link]
-
Ye, Z. S., Chen, M. W., Chen, Q. A., Shi, L., Duan, Y., & Zhou, Y. G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]
-
Zhao, J., Li, S., & Zhang, J. (2015). Mechanistic insights into the full hydrogenation of 2, 6-substituted pyridine catalyzed by the Lewis acid C6F5 (CH2) 2B (C6F5) 2. Dalton Transactions, 44(2), 745-756. [Link]
-
Chem-Station. (2015). Crabtree's Catalyst. [Link]
-
Li, W., Wang, Z., Li, Y., Zhang, Z., & Zhang, X. (2022). Iridium-Catalyzed Double Asymmetric Hydrogenation of 2, 5-Dialkylienecyclopentanones for the Synthesis of Chiral Cyclopentanones. Organic Letters, 24(43), 7949-7954. [Link]
-
Wikipedia. (n.d.). Crabtree's catalyst. [Link]
-
Wang, Y., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]
-
Sadow, A. D. (2022). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Organometallics, 41(13), 1636-1644. [Link]
-
Charette, A. B., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 49(29), 4972-4976. [Link]
-
Zhou, Y. G., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]
-
Redshaw, C., & El-Garf, S. A. M. (2021). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis (imino) pyridine-Cobalt Ethylene Polymerization Catalysts. Molecules, 26(11), 3169. [Link]
-
Zhou, Y. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Angewandte Chemie International Edition, 52(46), 12192-12196. [Link]
-
Duckett, S. B., et al. (2011). Iridium N-Heterocyclic Carbene Complexes as Efficient Catalysts for Magnetization Transfer from para-Hydrogen. Journal of the American Chemical Society, 133(16), 6331-6341. [Link]
-
Pfaltz, A., et al. (2013). Chiral N-heterocyclic carbene/pyridine ligands for the iridium-catalyzed asymmetric hydrogenation of olefins. Angewandte Chemie International Edition, 52(33), 8751-8754. [Link]
-
Zhou, Y. G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]
-
Synlett. (2001). Crabtree's Catalyst. [Link]
-
Steel, P. G., et al. (2014). Iridium-catalyzed CH borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
Cramer, N., et al. (2023). Iridium (III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Muthiah, P. T., & Lynch, D. E. (2007). Hydrogen-bonding patterns in the cocrystal 2, 4-diamino-6-phenyl-1, 3, 5-triazine–sorbic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 63(11), o4450-o4451. [Link]
-
Dub, P. A., & Gordon, J. C. (2018). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Accounts of Chemical Research, 51(7), 1594-1605. [Link]
-
YouTube. (2023). Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. [Link]
-
Cramer, N., et al. (2025). Iridium (III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]
-
Zhou, Y. G., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 10(12), 3021-3027. [Link]
-
D'Amato, R. J., et al. (1987). Characterization of the binding of N-methyl-4-phenylpyridine, the toxic metabolite of the parkinsonian neurotoxin N-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine, to neuromelanin. Journal of Neurochemistry, 49(2), 472-478. [Link]
-
Clot, E., et al. (2022). N-Heterocyclic Carbene-Based Iridium and Ruthenium/Iridium Nanoparticles for the Hydrogen Isotope Exchange Reaction through C–H Bond Activations. Organometallics, 41(17), 2375-2386. [Link]
-
Mwansa, J. M., & Page, M. I. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 22-42. [Link]
-
Nolan, S. P., et al. (2017). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Molecules, 22(11), 1937. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-Methylphenyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]
- 12. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Precision Protocol: Pd-Catalyzed Arylation of Piperidine Derivatives
Methodology: Buchwald-Hartwig Amination | Scope: Secondary Cyclic Amines
Abstract
This application note defines a high-fidelity protocol for the Palladium-catalyzed
Strategic Analysis & Mechanistic Grounding[1]
The Piperidine Challenge
Piperidine is a secondary amine with moderate steric bulk. In metal-catalyzed cross-coupling, it presents unique challenges compared to primary amines:
-
-Hydride Elimination: While less prone than acyclic amines, the catalytic intermediate can still undergo
-hydride elimination if the reductive elimination step is slow, leading to hydrodehalogenated arene byproducts. -
Steric Crowding: 2- or 2,6-substituted piperidines impose significant steric pressure on the Pd center, requiring ligands that can open coordination space while maintaining catalyst stability.
The Solution: Ligand-Controlled Reactivity
The success of this protocol relies on RuPhos and BrettPhos ligands.[1] These bulky, electron-rich phosphines promote the formation of a monoligated Pd(0) species (
-
RuPhos: The gold standard for secondary amines. Its bulk facilitates the reductive elimination of the sterically congested
intermediate. -
Precatalysts (Pd G3/G4): We utilize oxidative addition complexes (e.g., RuPhos Pd G4) to bypass the induction period and unreliable activation of Pd(II) salts.
Mechanistic Architecture
The reaction follows the catalytic cycle depicted below. Note that for secondary amines like piperidine, the amine binding and deprotonation often occur in concert or in rapid equilibrium prior to the rate-limiting reductive elimination.
Figure 1: Catalytic cycle for the Pd-catalyzed arylation of piperidine. The bulky ligand L ensures the complex remains monomeric, preventing the formation of inactive Pd-dimers.
Critical Decision Matrix: Conditions Selection
Do not use a "one-size-fits-all" approach. Select your system based on the electrophile and substrate sensitivity.
| Parameter | Standard Protocol (Robust, Fast) | Base-Sensitive / Heterocycles (Mild) | Sterically Hindered (2,6-subst.) |
| Ligand | RuPhos | BrettPhos or tBuBrettPhos | RuPhos |
| Precatalyst | RuPhos Pd G4 | BrettPhos Pd G4 | RuPhos Pd G4 |
| Base | NaOtBu (Sodium tert-butoxide) | NaOtBu | |
| Solvent | Toluene or THF | 1,4-Dioxane or tBuOH | Toluene |
| Temp | 80–100 °C | 60–80 °C | 100–110 °C |
| Use Case | Aryl bromides/chlorides, stable functional groups.[2] | Esters, nitriles, 5-membered heteroarenes. | 2-methylpiperidine, ortho-subst. aryl halides.[3][4][5][6][7][8][9][10][11][12] |
Experimental Protocols
Protocol A: Standard Arylation (RuPhos System)
Target: Rapid coupling of piperidine with aryl bromides/chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Piperidine derivative (1.2 equiv)
-
RuPhos Pd G4 (1.0 – 2.0 mol%) (Alternatively:
+ RuPhos)[13] -
NaOtBu (1.5 equiv)
-
Anhydrous Toluene or THF (0.2 – 0.5 M concentration)
Procedure:
-
Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of nitrogen/argon.
-
Solids Addition: Charge the vial with the Aryl Halide (if solid), NaOtBu, and RuPhos Pd G4 catalyst.
-
Note: If using the G4 precatalyst, no "activation" time is needed. It is air-stable for weighing but should be put under inert gas for the reaction.
-
-
Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.
-
Liquids Addition: Add the anhydrous solvent via syringe. Add the Piperidine derivative and Aryl Halide (if liquid) via syringe.
-
Reaction: Place in a pre-heated heating block at 85 °C . Stir vigorously (critical for heterogeneous base).
-
Time: Typically 1–4 hours. Monitor by LCMS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.
Protocol B: Base-Sensitive / Heteroaryl Coupling (BrettPhos/NaOTMS)
Target: Substrates containing esters, ketones, or sensitive 5-membered heterocycles (e.g., chlorothiazoles).
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
Piperidine derivative (1.2 equiv)
-
BrettPhos Pd G4 (2.0 – 4.0 mol%)
-
NaOTMS (Sodium trimethylsilanolate) (2.0 equiv) or
(3.0 equiv) -
1,4-Dioxane (anhydrous)
Procedure:
-
Setup: Prepare vial as in Protocol A.
-
Base Choice: Use NaOTMS for silanolate-activatable stability or
for general weak-base tolerance. Do not use NaOtBu as it may hydrolyze esters or decompose electron-deficient heterocycles. -
Reaction: Heat at 60–80 °C . These reactions may require longer times (4–12 hours) due to the weaker base.
-
Water Addition (Optional): If using
, adding 1–2 drops of degassed water can accelerate the reaction by solubilizing the inorganic base ("catalytic water").
Troubleshooting & Optimization Logic
When the reaction fails, use this flow to diagnose the failure mode.
Figure 2: Diagnostic workflow for optimizing stalled or messy reactions.
Key Troubleshooting Tips:
-
The "Black Box": If Pd black precipitates immediately, the ligand is not stabilizing the metal. Ensure the ratio of Ligand:Pd is at least 1:1 (G4 precatalysts guarantee this). If using free ligand + Pd source, use 1.5:1 or 2:1 L:Pd.
-
Inhibition by Substrate: Piperidines with additional basic nitrogens (e.g., 4-aminopiperidines) can chelate Pd and shut down the cycle. Solution: Use tBuBrettPhos or increase catalyst loading to 5 mol%.
-
Stirring: The insolubility of NaOtBu/K3PO4 means the reaction surface area is critical. Stir at >800 RPM.
Safety & Scavenging
-
Heavy Metal Removal: Pharmaceutical applications require Pd levels <10 ppm.
-
Chemical Scavenging: Treat the crude organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin for 2 hours before filtration.
-
Extraction: Wash the organic layer with 10% aqueous L-Cysteine solution.
-
-
Base Handling: NaOtBu is hygroscopic. Degraded base (NaOH/tBuOH) is the #1 cause of irreproducibility. Store in a glovebox or desiccator; use fresh bottles.
References
-
RuPhos Pd G4 / Precatalyst Development
-
Mechanism & Secondary Amines
-
Base Selection (NaOTMS for Heterocycles)
-
Strotman, N. A. et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of Organic Chemistry, 2018.[2]
-
-
Application in Drug Synthesis (Piperidines)
- Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving C–N Coupling Problems." Journal of Medicinal Chemistry, 2011.
Sources
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 2-Substituted Piperidines
Executive Summary
The piperidine moiety, particularly when substituted at the C2 position, is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous alkaloids (e.g., Coniine, Anabasine) and blockbuster pharmaceuticals (e.g., Methylphenidate, Ropivacaine). Traditional thermal synthesis of these saturated heterocycles often suffers from slow kinetics, incomplete conversion, and difficult purification profiles due to the high activation energy required for ring closure or dearomatization.
This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols for generating 2-substituted piperidines. By leveraging dielectric heating, these protocols overcome classical thermodynamic barriers, reducing reaction times from hours to minutes while significantly improving chemoselectivity and yield.
Mechanistic Rationale for Microwave Irradiation
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar molecules/solvents. In piperidine synthesis, this provides two distinct advantages:
-
Overcoming Entropic Barriers in Cyclization: Ring-closing reactions (like RCM or nucleophilic substitution) are entropically disfavored. The rapid "superheating" capabilities of MW reactors (heating solvents above their boiling points in sealed vessels) provide the necessary kinetic energy to cross the transition state threshold efficiently.
-
Solubility Enhancement: Many piperidine precursors (especially ammonium salts or zwitterionic amino acids) have poor solubility in non-polar organic solvents. MW irradiation enhances solubility, ensuring homogeneous reaction conditions.
Method A: Ring-Closing Metathesis (RCM)
Target: Unsaturated 2-substituted piperidines (Tetrahydropyridines). Mechanism: Ruthenium-catalyzed intramolecular olefin metathesis.
Strategic Workflow
The synthesis relies on the cyclization of an
Figure 1: Mechanistic pathway for Microwave-Assisted Ring-Closing Metathesis.
Experimental Protocol
Precursor:
-
Preparation: Dissolve the diene precursor (1.0 mmol) in anhydrous Dichloromethane (DCM) or Toluene (5 mL).
-
Note: DCM is standard, but Toluene is preferred for MW reactions >40°C to minimize vessel pressure.
-
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Expert Tip: For difficult cyclizations, add CuI (10 mol%) as a phosphine scavenger to prevent catalyst poisoning.
-
-
Microwave Setup:
-
Vessel: 10 mL sealed quartz/glass tube with Teflon septum.
-
Mode: Dynamic Power (maintain target temp).
-
Temperature: 80 °C (if DCM) or 110 °C (if Toluene).
-
Time: 15–30 minutes. (Conventional heating typically requires 12–24 hours reflux).
-
-
Workup: Cool to RT. Filter through a pad of celite/silica to remove Ru residues. Concentrate in vacuo.[1]
Data Comparison
| Parameter | Conventional Reflux (40°C) | Microwave Synthesis (80°C) |
| Time | 18 Hours | 20 Minutes |
| Yield | 65–70% | 88–92% |
| Catalyst Load | 5–10 mol% | 2–5 mol% |
Method B: Heterogeneous Hydrogenation of Pyridines
Target: Fully saturated 2-substituted piperidines. Mechanism: Metal-catalyzed reduction of the aromatic pyridine ring.
Strategic Workflow
Direct hydrogenation of 2-substituted pyridines is the most atom-economical route. MW irradiation activates the heterogeneous catalyst surface and accelerates H2 transfer.
Experimental Protocol
Precursor: 2-Picoline, 2-Phenylpyridine, or substituted derivative.
-
Solvent System: Dissolve substrate (1.0 mmol) in Glacial Acetic Acid (3 mL).
-
Why AcOH? Protonation of the pyridine nitrogen activates the ring towards reduction.
-
-
Catalyst: Add PtO2 (Adam’s Catalyst) or 5% Rh/C (50 mg).
-
Safety: Catalysts are pyrophoric. Add under inert atmosphere (Ar/N2).
-
-
Hydrogen Source:
-
Option A (Gas): Pressurize vessel with H2 gas (50 psi / 3.5 bar) if MW reactor supports gas addition.
-
Option B (Transfer): Add Ammonium Formate (5.0 equiv) as a hydrogen donor.
-
-
Microwave Setup:
-
Temp: 150 °C.
-
Time: 10 minutes.
-
Stirring: High (critical for heterogeneous catalysis).
-
-
Workup: Filter hot through Celite. Neutralize filtrate with NaOH (aq) to pH 10. Extract with DCM.[2]
Method C: Intramolecular Nucleophilic Substitution
Target: Functionalized piperidines from amino-alcohols.
Mechanism: Activation of hydroxyl group followed by intramolecular
Protocol (One-Pot Cyclization)
Precursor: 5-amino-1-pentanol derivative (chiral or substituted).
-
Activation: In a MW vial, dissolve amino-alcohol (1.0 mmol) in Toluene. Add
(1.2 equiv) and (1.2 equiv) (Appel reaction conditions) or activate with sulfonyl chloride. -
Base: Add
(3.0 equiv) suspended in the solvent. -
Microwave Setup:
-
Temp: 120 °C.
-
Time: 10–15 minutes.
-
-
Mechanism: The amine (internal nucleophile) attacks the activated carbon, displacing the leaving group to close the 6-membered ring.
-
Result: High stereoretention is observed due to the rapid
kinetics preventing racemization.
Optimization & Troubleshooting Guide
Figure 2: Decision tree for optimizing MW reaction parameters.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Vessel Overpressure | Solvent vapor pressure too high at target temp. | Switch from DCM/MeOH to Toluene, DMF, or Water. |
| Incomplete Reaction | Poor microwave absorption.[3] | Add a "doping" agent (ionic liquid or polar salt) to increase tan |
| Catalyst Deactivation | "Hot spots" on heterogeneous catalyst surface. | Increase stirring rate; use Power Cycling (Cool/Heat cycles). |
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry. Link (Generalized grounding for MAOS efficiency).
-
Ring-Closing Metathesis (RCM) for Piperidine Ring Construction. BenchChem Application Notes. Link (Specifics on RCM protocols).
-
Microwave-Assisted Hydrogenation of Pyridines. Synlett. Link (Protocol for pyridine reduction).
-
via Intramolecular Hydroamination. National Institutes of Health (PMC). Link (Hydroamination strategies).
-
Comparative Study of Conventional and Microwave Induced Synthesis. International Journal of ChemTech Research. Link (Data for yield/time comparison tables).
Sources
Troubleshooting & Optimization
Resolving enantiomers of 2-p-tolylpiperidine using chiral HPLC
Technical Support Ticket #8492: Enantioseparation of 2-p-tolylpiperidine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Chiral Separations & Method Development
Executive Summary: The Challenge
You are attempting to resolve 2-p-tolylpiperidine (also known as 2-(4-methylphenyl)piperidine).
Chemist-to-Chemist Analysis:
This molecule presents a classic "basic amine" challenge. The secondary amine at the piperidine ring is highly basic (
The p-tolyl group provides excellent
Core Protocol: The "Golden Standard" Method
Based on structural analogs (2-phenylpiperidine and methylphenidate intermediates), we recommend the following starting conditions. These are designed to be self-validating: if you do not see elution, the issue is likely solubility or detection, not the column chemistry.
Primary Method Recommendation
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) Alternative: Chiralpak IC (Immobilized) | The amylose backbone forms a helical cavity that effectively discriminates the bulky p-tolyl group at the C2 position. |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10) | Standard Normal Phase (NP) provides the highest enantioselectivity for this class. |
| Additive (CRITICAL) | 0.1% Diethylamine (DEA) | Mandatory. DEA competes with the analyte for silanol sites, sharpening the peak shape. Without this, resolution will fail. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1][2][3] |
| Temperature | 25°C | Lower temperatures often improve resolution ( |
| Detection | UV @ 254 nm | The p-tolyl ring has strong absorption here. |
Method Development Workflow
Do not guess. Follow this logical decision tree to optimize your separation.
Figure 1: Logical workflow for optimizing chiral resolution of basic amines.
Troubleshooting Center (FAQ & Q&A)
Q: I am seeing severe peak tailing (
-
The Mechanism: The secondary amine on the piperidine ring is protonating the acidic silanols on the silica support.
-
The Fix:
-
Verify you added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
If already present, increase DEA to 0.2% .
-
Note: Never use TFA (Trifluoroacetic acid) with this molecule on a standard coated column without a basic additive, as it will protonate the amine and destroy retention/peak shape.
-
Q: My retention times are drifting shorter with every injection. A: This indicates the basic additive is slowly modifying the column surface environment.
-
The Fix: Equilibrate the column with the mobile phase (containing DEA) for at least 60 minutes before the first injection. The column needs to be "saturated" with the amine additive to reach a steady state.
Q: Can I use Dichloromethane (DCM) to improve solubility? A: STOP.
-
If using Chiralpak AD-H (Coated): NO. DCM will dissolve the polymer coating and destroy the column.
-
If using Chiralpak IC (Immobilized): YES. Immobilized columns tolerate DCM. You can try Hexane/DCM/IPA (50:30:20) + 0.1% DEA. This often alters selectivity significantly.
Q: I have resolution (
-
The Physics: Chiral recognition is often enthalpy-driven. Lowering the temperature from 25°C to 10°C or 15°C usually increases the separation factor (
), though it will widen the peaks slightly due to mass transfer effects.
Comparative Data: Column Selectivity
Based on aggregate data for 2-arylpiperidines [1][3]:
| Column | Selector | Predicted Success | Notes |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | High | Best general-purpose column for aryl-amines. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Medium-High | Often complementary to AD-H. If AD-H fails, try this. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | High | Immobilized. Excellent for basic compounds; allows non-standard solvents. |
| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Medium | Immobilized version of OD-H. |
References & Authority
-
Daicel Chiral Technologies. Chiral Separation of Amines by HPLC Using Polysaccharide Stationary Phases. (Demonstrates the mandatory requirement of DEA/TEA additives for basic amines to prevent tailing).
-
Haginaka, J. Enantioseparations on polysaccharide-based chiral stationary phases. (Review of mechanisms confirming Amylose/Cellulose suitability for aryl-piperidines).
-
ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. (Provides analogous conditions for piperidine-based structures).
Sources
Optimizing purification of 2-arylpiperidine intermediates
Technical Support Center: Optimizing Purification of 2-Arylpiperidine Intermediates
Current Status: Online Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: PUR-2AP-OPT-001
Executive Summary
2-Arylpiperidines are privileged pharmacophores found in numerous bioactive compounds, including NK1 antagonists and opioid analgesics. Their purification is frequently complicated by three factors: (1) the basicity of the secondary amine causing "tailing" on silica, (2) the difficulty in separating enantiomers (often requiring resolution), and (3) persistent catalyst residues (Pd/Pt) from hydrogenation steps. This guide provides field-proven protocols to address these bottlenecks.
Part 1: Reaction Workup & Catalyst Removal
Q: My crude 2-arylpiperidine is contaminated with residual Palladium (>500 ppm) after hydrogenation. Standard Celite filtration isn't working. How do I reduce metal content to <20 ppm?
A: Palladium often complexes with the secondary amine, making simple filtration ineffective. You must disrupt this coordination complex before filtration.
Protocol: The "Copper Wash" Method (Highly Effective for Amines) This method utilizes the higher affinity of amines for copper ions to displace palladium, or simply washes away the metal if it's not tightly bound, but a more robust chemical scavenging is often required for API limits.
-
Step 1: Dissolve the crude oil in EtOAc or DCM (10 volumes).
-
Step 2: Add a scavenger. For secondary amines, SiliaMetS® Thiol or TMT (Trimercaptotriazine) are superior to charcoal. Stir at 50°C for 2-4 hours.
-
Step 3: Filter through a pad of Celite mixed with activated carbon.
-
Step 4 (Alternative): If scavengers are unavailable, wash the organic layer with 10% aqueous L-Cysteine or 0.5M aqueous citric acid . These ligands bind Pd effectively in the aqueous phase.
Q: The product is oiling out during acid/base extraction. How do I get a clean phase separation?
A: 2-Arylpiperidines are lipophilic amines. When protonated (HCl salt), they can form "third phase" oils in water/ether systems.
-
Solution: Switch to DCM/Water for the extraction. The chlorinated solvent solubilizes the free base better.
-
Optimization: Ensure the pH is adjusted to >12 using 50% NaOH during the basification step to fully liberate the amine. If an emulsion forms, add a small amount of MeOH or filter the biphasic mixture through a glass frit to break surface tension.
Part 2: Isolation & Crystallization (Salt Formation)[1]
Q: I cannot crystallize the free base; it remains a gum. Which salt forms are best for 2-arylpiperidines?
A: Free base 2-arylpiperidines are often low-melting solids or oils. Salt formation is the standard isolation strategy.
Recommended Salt Forms & Solvents:
| Salt Form | Solvent System (Recrystallization) | Notes |
| Hydrochloride (HCl) | IPA (preferred) or MeOH/EtOAc (1:4) | HCl salts are robust but can be hygroscopic. Avoid absolute EtOH if solubility is too high. |
| L-Tartrate | MeOH/Water (9:1) | Excellent for chiral resolution. Water content is critical for enantiomeric upgrade. |
| Oxalate | EtOH/Acetone | Often forms highly crystalline solids, good for purification but less common for final API due to toxicity. |
| Fumarate | IPA/EtOH | Good alternative if HCl is hygroscopic. |
Q: My HCl salt is hygroscopic and turns into a "goo" upon filtration. What am I doing wrong?
A: You are likely using excess HCl or trapping solvent in the lattice.
-
Troubleshooting:
-
Stoichiometry: Use exactly 1.05 equivalents of HCl (using 1M HCl in Et2O or Dioxane). Excess acid promotes hygroscopicity.
-
Solvent Switch: Recrystallize from 2-Propanol (IPA) . If it doesn't crash out, add Et2O or Heptane dropwise as an anti-solvent to the hot IPA solution until cloudy, then cool slowly.
-
Drying: Dry the salt in a vacuum oven at 40°C with P2O5 desiccant to remove trapped moisture.
-
Part 3: Chromatographic Purification
Q: I see severe peak tailing on silica gel flash chromatography. It's ruining my separation.
A: The secondary amine interacts strongly with acidic silanol groups on the silica surface.
The "Triethylamine (TEA) Block" Protocol:
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.
-
Mobile Phase: Continue running with 0.5% TEA or 1% NH4OH (aqueous ammonia) in your DCM/MeOH gradient.
-
Alternative: Use Basic Alumina instead of silica. It is less acidic and prevents tailing without additives.
Q: How do I separate the 2-arylpiperidine from the "over-reduced" tetrahydropyridine impurity?
A: This is a common byproduct of pyridine hydrogenation.[1]
-
Chemical Method: The tetrahydropyridine contains an enamine/alkene functionality. If the impurity level is low (<5%), you can selectively oxidize it with mild KMnO4 (which attacks the double bond) or ozonolysis, leaving the saturated piperidine intact, then separate via acid/base extraction.
-
Distillation: If the mixture is an oil, use fractional distillation . Note that pyridine/piperidine form an azeotrope, but the tetrahydro derivative often has a distinct boiling point (approx 10-15°C difference depending on substitution).
Part 4: Chiral Resolution & Enantiopurity
Q: I need to resolve the racemate. Should I use Classical Resolution or Chiral HPLC?
A: For scales >10g, start with Classical Resolution via diastereomeric salt formation. It is cost-effective and scalable.
Workflow: Classical Resolution with Tartaric Acid
-
Screening: Test L-(+)-Tartaric acid and Di-benzoyl-L-tartaric acid . The latter often gives sharper separations for lipophilic amines.
-
Solvent: Use Aqueous Methanol (90:10 MeOH:H2O) . The presence of water is crucial for the differential solubility of the diastereomeric salts.
-
Upgrade: If the ee is 80-90% after the first crystallization, do not switch solvents. Recrystallize again from the same solvent system.
Q: What are the best Chiral HPLC conditions for analytical checks?
A: Polysaccharide-based columns are the industry standard for these structures.
Chiral HPLC Method Parameters:
-
Column: Chiralpak IC or Chiralpak AD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (DEA) .
-
Note: The basic additive (DEA) is mandatory to sharpen peaks.
-
-
Temperature: 25-30°C. Lower temperatures can improve resolution (Rs) if peaks are overlapping.
Visualizations
Diagram 1: General Purification Strategy Workflow
This flowchart guides the decision-making process from crude reaction mixture to isolated pure intermediate.
Caption: Decision matrix for processing crude 2-arylpiperidine reaction mixtures, prioritizing metal removal and salt formation for oil-based intermediates.
Diagram 2: Chiral Resolution Decision Tree
A logical pathway for achieving high enantiomeric excess (ee).
Caption: Workflow for selecting between classical diastereomeric salt resolution and preparative chiral chromatography based on scale and purity requirements.
References
-
Kinetic Resolution of 2-Arylpiperidines: J. Org. Chem. 2022, 87, 12, 7845–7855.
-
Purification of Piperidine Derivatives (Amine Tailing): LCGC International, "Troubleshooting Peak Tailing," 2023.
-
Palladium Removal Strategies: Org. Process Res. Dev. 2023, 27, 10, 1850–1865.
-
Chiral Resolution via Tartrate Salts: Org. Process Res. Dev. 2018, 22, 12, 1738–1744.
-
Chiral HPLC Separation of Piperidines: BenchChem Application Note, "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers."
Sources
Minimizing side reactions in piperidine ring formation
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Piperidine Ring Formation
Welcome to the Piperidine Protocol Center
You are likely here because your LC-MS shows a mess of dimers, partially reduced tetrahydropyridines, or ring-opened byproducts instead of your target piperidine.
Piperidine formation is deceptive. While it appears to be a simple reduction or cyclization, the thermodynamics of the six-membered ring often compete with kinetic traps. This guide bypasses textbook theory to address the causality of failure in the three most common synthetic routes: Heterogeneous Hydrogenation , Intramolecular Reductive Amination , and Nucleophilic Cyclization .
Module 1: Troubleshooting Heterogeneous Hydrogenation
Context: Reduction of pyridines to piperidines using H₂ and metal catalysts (Pd/C, PtO₂, Rh).
The Core Problem: Catalyst Poisoning & Partial Reduction
The most frequent failure mode is the "stalling" of the reaction, yielding 1,2,3,6-tetrahydropyridine (enamine/imine intermediates) rather than fully saturated piperidine.
Mechanism of Failure:
As the pyridine ring reduces, the nitrogen atom becomes more basic (
Protocol Adjustment: The Acid Scavenger System
To prevent poisoning, you must protonate the product in situ.
| Parameter | Standard Condition (Prone to Failure) | Optimized Condition (High Fidelity) |
| Solvent | MeOH or EtOH (Neutral) | Acetic Acid or MeOH + 1.1 eq HCl |
| Catalyst | Pd/C (Standard) | Rh₂O₃ or PtO₂ (Adams' Catalyst) |
| Pressure | 1 atm (Balloon) | 3–5 bar (Parr Shaker/Autoclave) |
| Temp | RT | 50–60 °C (If sterically hindered) |
Critical Insight: Rhodium oxide (Rh₂O₃) is often superior to Pd/C for avoiding side reactions because it operates effectively under milder conditions, reducing the risk of hydrogenolysis (cleaving substituents off the ring) [1, 2].
Visualizing the Poisoning Pathway
Figure 1: The "Self-Poisoning" loop. The product (Piperidine) binds to the catalyst, stopping the conversion of the Intermediate (Tetrahydropyridine).
Module 2: Intramolecular Reductive Amination
Context: Cyclization of amino-aldehydes or amino-ketones (often generated in situ from acetals or alkenes).
The Core Problem: Dimerization vs. Cyclization
You observe a molecular weight of 2M - 2 (Dimer) instead of M (Target). This is a kinetic competition between Intramolecular ring closure (
The "High Dilution" Directive
Scientific consensus and kinetic data dictate that concentration is the single most critical variable here.
-
The Threshold:
is second-order (dependent on ), while is first-order. -
The Fix: You must run these reactions at 0.05 M or lower .
Troubleshooting Matrix:
| Symptom | Diagnosis | Corrective Action |
| Dimer Formation | Concentration too high (>0.1 M). | Dilute to 0.005 M - 0.05 M . Add substrate via syringe pump (slow addition). |
| Polymerization | pH is incorrect; Schiff base is unstable. | Adjust pH to 4.5–5.5 (Acetate buffer) to stabilize the iminium intermediate without protonating the nucleophilic amine completely. |
| No Reaction | Amine is fully protonated (pH < 3). | Raise pH slightly or switch reductant to NaBH(OAc)₃ (Sodium triacetoxyborohydride) which works in weak acid. |
Technical Note: N-protecting groups (like Boc) can sterically hinder dimerization. If dilution fails, install a bulky N-protecting group before cyclization [4].
Decision Logic: Dimerization Control
Figure 2: Kinetic control logic. Maintaining low instantaneous concentration is the primary defense against dimerization.
Module 3: Stereocontrol & Racemization
Context: Synthesizing chiral piperidines (e.g., 2- or 3-substituted).
The Core Problem: Loss of Stereochemistry
Hydrogenation of chiral pyridines often leads to racemization because the aromaticity is temporarily broken, passing through planar intermediates.
Solutions:
-
Anchoring Groups: Use a bulky substituent (e.g., phenyl, tert-butyl) to lock the conformation. The hydrogenation will occur from the least hindered face, typically yielding the cis-isomer (all-syn) [5].
-
Asymmetric Transfer Hydrogenation (ATH): Instead of H₂ gas, use a chiral amine source (e.g., phenylethylamine) and a Rh/Ir catalyst. This "Reductive Transamination" induces chirality during the ring formation [5].[1]
FAQ: Rapid Fire Troubleshooting
Q: My piperidine product is trapped as an N-oxide. Why? A: You likely used a peroxide-containing solvent (old THF or ether) or overly aggressive workup. Piperidines are easily oxidized. Ensure solvents are distilled/dry and use mild reducing agents.
Q: I see a "plus 14" mass (+14 Da) in my LC-MS. A: This is likely N-methylation . If you used Methanol as a solvent with Pd/C, the methanol can be oxidized to formaldehyde in situ and then reductively aminated onto your piperidine.
-
Fix: Switch solvent to Ethanol or Isopropanol.
Q: Can I use heterogeneous hydrogenation for halogenated pyridines? A: Risky. Pd/C often causes dehalogenation (cleaving the C-Cl or C-Br bond) before reducing the ring.
-
Fix: Use PtO₂ (Adams' catalyst) or Rh/C , which are less active toward dehalogenation, or switch to a chemical reduction method (e.g., Na/EtOH) [3].
References
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC).
-
Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry.
-
Pyridine hydrogenation - methods and troubleshooting. ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.
-
Ring Constraint Strategy Enabled Cycloaddition... To reduce the rate of dimerization. Journal of the American Chemical Society.
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
Sources
Technical Support Center: Troubleshooting NMR Interpretation of 2-p-Tolylpiperidine Conformers
Welcome to the technical support center for the analysis of complex molecular structures. This guide is designed for researchers, scientists, and drug development professionals who are interpreting the NMR spectra of 2-p-tolylpiperidine and its derivatives. The conformational flexibility of the piperidine ring, coupled with the presence of a bulky aromatic substituent, often leads to complex NMR spectra that can be challenging to interpret. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my room temperature ¹H NMR spectrum of 2-p-tolylpiperidine show broad, poorly resolved signals for the piperidine ring protons?
A1: The broad signals you are observing are likely due to dynamic conformational exchange occurring at a rate that is intermediate on the NMR timescale. The 2-p-tolylpiperidine molecule rapidly interconverts between two primary chair conformations, leading to the tolyl group being in either an axial or an equatorial position.[1][2] This process, known as ring flipping, causes the chemical environment of the piperidine protons to average out, resulting in signal broadening.[3]
At room temperature, the rate of this exchange is often comparable to the frequency difference between the signals for the axial and equatorial protons in the distinct conformers. This leads to destructive interference and the broadening of the observed peaks. To resolve these signals, you will need to either increase or decrease the temperature of your NMR experiment.
Q2: How can I resolve the individual signals for the axial and equatorial conformers?
A2: To resolve the signals for the individual conformers, you need to perform a Variable-Temperature (VT) NMR experiment. By lowering the temperature, you can slow down the rate of the ring flip.[3][4] Once the rate of exchange is slow enough on the NMR timescale, you will be able to observe separate, sharp signals for each of the two conformers. Conversely, increasing the temperature can sometimes be used to coalesce the broad signals into a single sharp averaged signal, although this is less common for resolving individual conformers.
The temperature at which the two sets of signals for a given proton merge into a single broad peak is known as the coalescence temperature. This temperature can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process.[4]
Below is a diagram illustrating the effect of temperature on the NMR spectrum of a system in dynamic exchange.
Caption: NOESY data analysis workflow for conformer assignment.
Guide 3: Using J-Coupling Constants to Confirm Chair Conformation and Substituent Position
The magnitude of the vicinal (³J) coupling constants between protons on adjacent carbons in the piperidine ring can provide definitive information about their dihedral angle, which in turn confirms the chair conformation and the axial/equatorial position of the substituents. [5][6] Objective: To use ³J(H,H) coupling constants to confirm the chair conformation and the orientation of the tolyl group.
Key Principles (Karplus Relationship):
-
Large coupling constants (typically 10-13 Hz) are observed for protons with a dihedral angle of approximately 180°, which corresponds to a trans-diaxial relationship. [7]* Small coupling constants (typically 2-5 Hz) are observed for protons with a dihedral angle of approximately 60°, which corresponds to axial-equatorial or equatorial-equatorial relationships. [7] Data Interpretation:
By analyzing the coupling patterns of the piperidine ring protons in the low-temperature ¹H NMR spectrum, you can deduce the conformation.
| Interaction | Expected ³J(H,H) (Hz) | Interpretation |
| Axial-Axial | 10 - 13 | Confirms chair conformation |
| Axial-Equatorial | 2 - 5 | Confirms chair conformation |
| Equatorial-Equatorial | 2 - 5 | Confirms chair conformation |
Example Analysis for the H2 Proton:
-
Equatorial Tolyl Conformer: The H2 proton will be axial. It will have a large coupling constant to one of the H3 protons (the axial one) and a small coupling constant to the other H3 proton (the equatorial one).
-
Axial Tolyl Conformer: The H2 proton will be equatorial. It will have small coupling constants to both of the H3 protons.
By carefully measuring the coupling constants for all the piperidine protons, you can build a comprehensive picture of the conformation of each isomer.
References
-
Conformational Analysis of 2-substituted Piperazines. (2016). PubMed. Retrieved from [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). NIH. Retrieved from [Link]
-
Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. (n.d.). ResearchGate. Retrieved from [Link]
-
Axial Equatorial NMR graph difference. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2013). ResearchGate. Retrieved from [Link]
-
J-Coupling (Scalar). (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. (n.d.). ResearchGate. Retrieved from [Link]
-
NOESY Spectra. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Vicinal Couplings. (n.d.). University of California, Davis. Retrieved from [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (2020). Journal of Chemical Education. Retrieved from [Link]
-
Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm. Retrieved from [Link]
-
Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. (2009). PubMed. Retrieved from [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link]
-
Variable-temperature NMR and conformational analysis of oenothein B. (2013). SciELO. Retrieved from [Link]
-
Stereochemistry | How to read NOESY spectrum? (2022). YouTube. Retrieved from [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. (2022). PubMed Central. Retrieved from [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2014). ResearchGate. Retrieved from [Link]
-
H-H and 13C-H coupling constants in pyridazine. (1966). ResearchGate. Retrieved from [Link]
-
J-coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
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- 7. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Dopamine Transporter Inhibition of 2-p-tolylpiperidine and Ritalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dopamine Transporter (DAT) Inhibition
The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] This mechanism is fundamental to various cognitive and motor functions. Inhibition of DAT leads to an elevation of extracellular dopamine levels, a pharmacological effect harnessed in the treatment of conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] Ritalin (methylphenidate) is a cornerstone therapeutic agent that exerts its effects primarily through the blockade of DAT and, to a lesser extent, the norepinephrine transporter (NET).[4] The exploration of novel DAT inhibitors, such as 2-p-tolylpiperidine, is driven by the quest for compounds with potentially more favorable pharmacokinetic profiles, improved selectivity, or different mechanisms of interaction with the transporter.
Structural Analysis of 2-p-tolylpiperidine and Ritalin
The chemical structures of 2-p-tolylpiperidine and methylphenidate provide a foundation for understanding their potential interactions with the dopamine transporter.
Ritalin (Methylphenidate): A phenethylamine derivative with a piperidine ring, methylphenidate possesses two chiral centers, resulting in four possible stereoisomers. The (2R,2'R)-d-threo isomer is the most pharmacologically active enantiomer.[4] Its structure incorporates a methyl ester and a phenyl group attached to the piperidine scaffold.
2-p-tolylpiperidine: This compound is a simpler 2-arylpiperidine derivative. It features a piperidine ring directly substituted at the 2-position with a p-tolyl group (a benzene ring with a methyl group at the para position).
Figure 1: Chemical structures of Ritalin (Methylphenidate) and 2-p-tolylpiperidine.
Comparative Analysis of DAT Inhibition
Ritalin: A Quantitative Profile
Ritalin is a well-characterized DAT inhibitor. In vitro studies have consistently demonstrated its high affinity for the dopamine transporter. The d-threo enantiomer of methylphenidate (d-MPH) exhibits significantly greater potency than the l-threo enantiomer (l-MPH).[4]
| Compound | Transporter | IC₅₀ (nM) | Species/System | Reference |
| d-MPH | DAT (SLC6A3) | 33 | Rat brain membranes | [4] |
| l-MPH | DAT (SLC6A3) | 540 | Rat brain membranes | [4] |
| Racemic MPH | DAT (SLC6A3) | 34 | Human and canine kidney cells | [4] |
Table 1: In vitro DAT inhibition data for methylphenidate (Ritalin) enantiomers and racemate.
2-p-tolylpiperidine: A Qualitative, Structure-Activity Relationship (SAR)-Based Assessment
While direct experimental data on the DAT inhibitory potency of 2-p-tolylpiperidine is not available in the reviewed literature, we can infer its potential activity based on established structure-activity relationships for 2-arylpiperidine and methylphenidate analogs.
The 2-arylpiperidine scaffold is a known pharmacophore for DAT inhibition. The nature and position of substituents on the aryl ring significantly influence binding affinity and selectivity. The presence of a p-tolyl group in 2-p-tolylpiperidine introduces a small, lipophilic methyl group at the para position of the phenyl ring. In studies of methylphenidate analogs, para-substitution on the phenyl ring is generally well-tolerated and can, in some cases, maintain or even increase affinity for DAT.
However, it is crucial to note that 2-p-tolylpiperidine lacks the methyl ester group present in methylphenidate. This functional group is known to be important for the high-affinity binding of methylphenidate to DAT. Therefore, it is reasonable to hypothesize that while 2-p-tolylpiperidine may exhibit some affinity for the dopamine transporter due to its 2-arylpiperidine core, it is likely to be a less potent inhibitor than Ritalin. Direct empirical testing is necessary to confirm this hypothesis and quantify its inhibitory activity.
Experimental Protocols for Determining DAT Inhibition
To facilitate the direct comparison of compounds like 2-p-tolylpiperidine and Ritalin, the following are detailed protocols for standard in vitro assays used to quantify DAT inhibition.
Radioligand Binding Assay for Dopamine Transporter
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand, such as [³H]WIN 35,428, which is a well-characterized DAT ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in dopamine transporters (e.g., rat striatum) or membranes from cells expressing recombinant human DAT in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, the radioligand ([³H]WIN 35,428) at a concentration near its Kd, and varying concentrations of the test compound (e.g., 2-p-tolylpiperidine or Ritalin).
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for the DAT Radioligand Binding Assay.
[³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT cells) in appropriate media in a 96-well plate.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., 2-p-tolylpiperidine or Ritalin) for a short period.
-
Initiate dopamine uptake by adding a solution containing a fixed concentration of [³H]Dopamine.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.
-
Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Figure 3: Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the dopamine transporter inhibition profiles of 2-p-tolylpiperidine and Ritalin. While Ritalin's potent DAT inhibitory activity is well-documented with specific IC₅₀ values, a similar quantitative characterization of 2-p-tolylpiperidine is currently absent from the scientific literature. Based on a structure-activity relationship analysis, it is hypothesized that 2-p-tolylpiperidine is likely a less potent DAT inhibitor than Ritalin due to the absence of the methyl ester group.
To definitively ascertain the DAT inhibitory potency of 2-p-tolylpiperidine and enable a direct comparison with Ritalin, empirical validation using the standardized in vitro assays detailed in this guide is essential. Such studies would not only provide the missing quantitative data but also contribute valuable insights into the structure-activity relationships of 2-arylpiperidine-based DAT inhibitors, potentially guiding the design of novel therapeutic agents with tailored pharmacological profiles.
References
-
Adkins, E. M., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78(1), 12-16. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]
-
Cao, J., et al. (2016). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Journal of medicinal chemistry, 59(23), 10676–10691. [Link]
-
Wikipedia. (2024). Methylphenidate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
-
Hansen, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1476–1485. [Link]
-
JoVE. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), e56172. [Link]
-
PharmGKB. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78219, 2-(p-Tolyl)pyridine. [Link]
-
Neuroscientifically Challenged. (2023). 2-Minute Neuroscience: Methylphenidate. [Link]
-
NIST. (n.d.). 2-p-Tolylpyridine. [Link]
-
ResearchGate. (2018). Uptake inhibition and radioligand binding assays. [Link]
-
Singh, S., et al. (2001). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 44(11), 1757–1764. [Link]
-
Wang, S., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature Communications, 15(1), 1-13. [Link]
-
Xiang, L., et al. (2005). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics, 314(2), 645-652. [Link]
-
de Wit, H., et al. (2012). In for a Penny, in for a Pound: Methylphenidate Reduces the Inhibitory Effect of High Stakes on Persistent Risky Choice. PLoS ONE, 7(9), e44059. [Link]
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- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 2-(4-Methylphenyl)piperidine Purity via NMR and MS
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a molecule such as 2-(4-Methylphenyl)piperidine, a versatile scaffold in medicinal chemistry, establishing a robust analytical methodology for purity assessment is paramount.[1][2][3] This guide provides an in-depth comparison of two instrumental techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity validation of this compound. Our focus will be on the practical application and inherent causality of experimental choices, grounded in established scientific principles and regulatory expectations.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique can be considered universally sufficient for definitive purity determination. A self-validating system, a core tenet of trustworthy analytical science, necessitates the use of orthogonal methods—techniques that measure the same attribute through different physical principles. For this compound, the synergy between NMR and MS provides a powerful framework for both identifying and quantifying impurities, thereby ensuring a comprehensive purity profile.
Section 1: Quantitative NMR (qNMR) Spectroscopy - The Structural and Quantitative Workhorse
Quantitative NMR (qNMR) has emerged as a primary analytical tool for the precise quantification of small molecules.[4][5] Its fundamental principle lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[5] This makes qNMR an invaluable method for determining the purity of a substance without the need for a chemically identical reference standard for the analyte itself.[6]
The "Why" Behind qNMR for Purity Assessment
The choice of qNMR for validating the purity of this compound is underpinned by several key advantages:
-
Structural Confirmation and Quantification in a Single Experiment: NMR provides an unparalleled level of structural information, allowing for the unambiguous identification of the main component and any structurally related impurities.[7] This is crucial for understanding the impurity profile, which may include isomers, starting materials, or by-products from the synthesis.[1][8]
-
Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning the signal response is directly proportional to the molar concentration of the analyte. This minimizes the reliance on calibration curves, which can be a source of error in other chromatographic techniques.
-
Non-destructive Nature: The sample can be recovered unchanged after the analysis, which is particularly beneficial when dealing with valuable or limited quantities of material.
Experimental Protocol: A Step-by-Step Guide to qNMR Purity Determination
The following protocol outlines the critical steps for the qNMR analysis of this compound. The rationale behind each step is provided to emphasize the importance of a well-designed experiment.
Step 1: Sample Preparation - The Foundation of Accuracy
-
Accurate Weighing: Precisely weigh a known amount of the this compound sample and a certified internal standard (IS) of known purity. The choice of IS is critical; it must be stable, non-reactive with the sample, and have signals that do not overlap with the analyte's signals. For this compound, a suitable IS could be maleic acid or 1,4-dinitrobenzene.
-
Solvent Selection: Dissolve the sample and IS in a deuterated solvent that fully solubilizes both components. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent should not have signals that interfere with the analyte or IS peaks.
-
Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous. Any undissolved material will lead to inaccurate quantification.
Step 2: NMR Data Acquisition - Optimizing for Quantitation
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS. This ensures complete relaxation of all relevant nuclei between scans, leading to accurate signal integration. A preliminary T₁ measurement is highly recommended.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.
-
Number of Scans (ns): An appropriate number of scans should be chosen to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated is a good target).
-
Acquisition Time (aq): A sufficiently long acquisition time is necessary to ensure high digital resolution.[9]
-
Step 3: Data Processing and Analysis - From Spectrum to Purity Value
-
Phasing and Baseline Correction: Meticulous manual phasing and baseline correction are essential for accurate integration.[10]
-
Signal Integration: Integrate the well-resolved signals of both the this compound and the internal standard. For the analyte, select signals that are unique and free from overlap with impurity or solvent signals.
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Section 2: Mass Spectrometry (MS) - The Impurity Detection Specialist
While NMR excels at quantifying the major component, Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is unparalleled in its ability to detect and identify trace-level impurities.[7][11][12] This high sensitivity is crucial for meeting the stringent impurity thresholds set by regulatory bodies.[13]
The "Why" Behind MS for Impurity Profiling
The rationale for employing MS in the validation of this compound purity is compelling:
-
Exceptional Sensitivity: MS can detect impurities at levels far below the detection limits of NMR, often in the parts-per-million (ppm) range. This is essential for identifying potentially toxic or reactive impurities.
-
Specificity and Identification: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[11] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, aiding in the definitive identification of impurities.[11]
-
Compatibility with Chromatography: Coupling MS with LC allows for the separation of complex mixtures, enabling the detection and characterization of multiple impurities in a single run.[14]
Experimental Protocol: A Step-by-Step Guide to LC-MS Impurity Profiling
The following protocol details the key steps for performing LC-MS analysis to identify and quantify impurities in this compound.
Step 1: Method Development - Tailoring the Separation
-
Column Selection: Choose a suitable HPLC or UHPLC column for the separation of this compound and its potential impurities. A C18 column is a common starting point for reverse-phase chromatography.
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol) to achieve good separation of all components.
-
MS Parameter Optimization: Optimize the MS parameters, including the ionization source (e.g., electrospray ionization - ESI), ion polarity (positive or negative), and fragmentation energy (for MS/MS), to achieve the best sensitivity and fragmentation for the analyte and expected impurities.
Step 2: Sample Analysis - From Injection to Data Acquisition
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent at a known concentration.
-
Injection and Separation: Inject the sample onto the LC system and perform the chromatographic separation.
-
MS Data Acquisition: Acquire both full-scan MS and, if necessary, data-dependent MS/MS data to obtain mass and structural information for all detected peaks.
Step 3: Data Analysis and Impurity Characterization
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).
-
Impurity Detection: Scrutinize the chromatogram for any additional peaks, which represent potential impurities.
-
Impurity Characterization: For each impurity peak, use the accurate mass measurement to propose an elemental composition and the MS/MS fragmentation pattern to elucidate its structure.
-
Quantification: If a reference standard for an impurity is available, a calibration curve can be constructed to accurately quantify it. If not, relative quantification based on the peak area of the impurity versus the main component can be performed, assuming similar ionization efficiencies.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS impurity profiling.
Section 3: Comparative Analysis and Data Interpretation
The true power of this dual-pronged approach lies in the synthesis of the data from both NMR and MS.
| Feature | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Primary Function | Absolute quantification of the main component and major impurities. | Detection and identification of trace-level impurities. |
| Sensitivity | Lower (typically >0.1%) | Higher (ppm to ppb levels) |
| Quantitative Accuracy | High, as it is a primary ratio method. | Can be high with reference standards, otherwise relative. |
| Structural Information | Excellent for the entire molecule. | Provides molecular weight and fragmentation patterns. |
| Throughput | Moderate | High, especially with UHPLC. |
| Destructive? | No | Yes |
Data Interpretation Synergy:
-
Confirming the Main Component: NMR provides the definitive structural confirmation of this compound, while MS confirms its molecular weight.
-
Quantifying Known Impurities: If an impurity is present at a high enough concentration to be observed by NMR, its structure can be elucidated, and its quantity can be accurately determined. This information can then be used to confirm the identity of a peak in the LC-MS chromatogram.
-
Identifying Unknown Impurities: For impurities only detected by MS, the accurate mass and fragmentation data can be used to propose a structure. This proposed structure can then be synthesized and its NMR spectrum compared to the original sample to confirm its presence, even at low levels.
Logical Relationship of the Orthogonal Approach
Caption: Interplay between NMR and MS for comprehensive purity validation.
Conclusion
The validation of this compound purity is a multifaceted task that demands a scientifically sound and rigorous analytical approach. By leveraging the quantitative power and structural insight of NMR in concert with the high sensitivity and specificity of MS, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This orthogonal strategy not only satisfies regulatory expectations but also provides a deeper understanding of the material, ultimately contributing to the development of safer and more effective medicines. The methodologies described herein are grounded in the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH), ensuring that the data generated is robust, reliable, and fit for its intended purpose.[15][16][17][18][19][20][21]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chemadder.com [chemadder.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
2-(4-Methylphenyl)piperidine proper disposal procedures
Executive Summary: The "Stop & Check" Directive
Do not treat 2-(4-Methylphenyl)piperidine simply as organic solvent waste. [1]
As a piperidine derivative structurally related to stimulant precursors (specifically analogs of methylphenidate), this compound occupies a critical intersection between hazardous chemical waste and potential controlled substance analogues .
Immediate Action Required:
-
Segregate immediately: Isolate from acids and oxidizers.
-
Verify Regulatory Status: Before disposal, you must confirm if your specific isomer and jurisdiction classify this as a Schedule I/II analogue.
-
Disposal Route:
-
If Non-Controlled: High-temperature incineration via licensed Hazmat hauler.
-
If Controlled: Transfer to a DEA-registered Reverse Distributor.
-
Chemical Profile & Hazard Identification
Understanding the nature of the molecule dictates the safety protocol. This compound is a secondary amine.[1] Its disposal requirements are driven by its basicity and potential biological activity.
| Property | Specification | Operational Implication |
| Chemical Class | Secondary Aliphatic Amine | Incompatible with Acids: Risk of violent exothermic reaction.[1][2][3] Incompatible with Nitrosating Agents: Forms carcinogenic N-nitroso compounds. |
| Physical State | Liquid or Low-Melting Solid | May require double-containment if melting point is near ambient temp.[1] |
| Acidity/Basicity | Basic ( | Corrosive to tissue/mucous membranes.[1] Do not dispose of in sewer. |
| Flash Point | Treat as Combustible . |
Critical Hazard: The N-Nitroso Formation
Expert Insight: The most overlooked risk with secondary amines like this compound is accidental nitrosation.[1] If this waste stream mixes with nitrites (often found in cleaning agents or other waste streams), it forms N-nitroso-2-(4-methylphenyl)piperidine , a probable potent carcinogen.[1]
-
Protocol: NEVER add this waste to a container that previously held nitric acid, nitrates, or nitrites.
Pre-Disposal Assessment: The Decision Matrix
You cannot dispose of this chemical until you answer the regulatory question. This compound is a structural isomer/analog of precursors used in the synthesis of 4-Methylmethylphenidate (4-Me-TMP).
DOT Visualization: Disposal Logic Flow
The following diagram illustrates the mandatory decision logic for compliant disposal.
Caption: Decision tree for determining the compliant disposal pathway based on regulatory status.
Detailed Disposal Protocols
Scenario A: Non-Controlled Chemical Waste (Standard Route)
Use this protocol ONLY if your EHS/Legal team confirms the substance is not regulated under the Federal Analogue Act or local controlled substance laws.
Waste Stream Classification: Organic Base / Amine.[4]
-
Segregation:
-
Designate a specific waste container for "Alkaline Organic Waste."
-
Prohibited Mixtures: Do NOT mix with:
-
Acidic waste (risk of heat generation/spatter).
-
Oxidizing agents (peroxides, permanganates).
-
Chloroform/DCM (exothermic reaction with some amines over time).
-
-
-
Containerization:
-
Material: Use amber glass or High-Density Polyethylene (HDPE). Avoid metal containers as amines can corrode aluminum and zinc.
-
Headspace: Leave 10% headspace to allow for vapor expansion.
-
-
Labeling (RCRA Compliance):
-
Final Disposal Method:
-
Incineration: The only acceptable destruction method is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the piperidine ring structure.
-
Scenario B: Controlled Substance / Analogue (Restricted Route)
Use this protocol if the substance is treated as a Schedule I/II analogue.
-
Inventory Lockdown:
-
Move the material to the DEA-approved safe/steel cabinet immediately.
-
Log the weight to the nearest milligram.
-
-
Reverse Distribution:
-
Do not give this to your standard chemical waste hauler (e.g., Clean Harbors, Veolia) unless they are specifically licensed as a Reverse Distributor.
-
Contact a licensed Reverse Distributor (e.g., Pharma Logistics, Inmar).
-
-
Documentation:
-
If Schedule I/II: You must utilize DEA Form 222 for the transfer.
-
If Schedule III-V: Utilize DEA Form 41 (Registrants Inventory of Drugs Surrendered).
-
Emergency Spill Procedures (Disposal Context)
If a container breaks during handling for disposal:
-
Evacuate & Ventilate: Amines have pungent odors and respiratory toxicity. Clear the area.
-
PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, and lab coat.
-
Neutralization (Spill Only):
-
Do not use strong mineral acids (HCl) to neutralize a spill; the reaction is too violent.
-
Use: Citric acid or sodium bisulfate (dry powder) to gently neutralize the base.
-
-
Absorption: Use vermiculite or dry sand. Do not use paper towels (spontaneous combustion risk with some amines).
-
Disposal of Debris: Collect all spill material into a sealed container labeled "Hazardous Waste: Amine Spill Debris."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. [Link]1]
-
U.S. Drug Enforcement Administration (DEA). (n.d.). Controlled Substance Schedules & The Federal Analogue Act. [Link]
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
